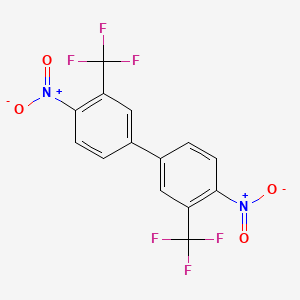

4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4’-Dinitro-3,3’-bis(trifluoromethyl)-1,1’-biphenyl is a chemical compound with the molecular formula C14H6F6N2O4 and a molecular weight of 380.2 g/mol It is characterized by the presence of two nitro groups and two trifluoromethyl groups attached to a biphenyl core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dinitro-3,3’-bis(trifluoromethyl)-1,1’-biphenyl typically involves the nitration of 3,3’-bis(trifluoromethyl)-1,1’-biphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure controlled reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4,4’-Dinitro-3,3’-bis(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base or under thermal conditions.

Major Products Formed

Reduction: 4,4’-Diamino-3,3’-bis(trifluoromethyl)-1,1’-biphenyl.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4,4’-Dinitro-3,3’-bis(trifluoromethyl)-1,1’-biphenyl has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of advanced materials, including polymers and liquid crystals

Mécanisme D'action

The mechanism of action of 4,4’-Dinitro-3,3’-bis(trifluoromethyl)-1,1’-biphenyl depends on its chemical reactivity and interactions with other molecules. The nitro groups can undergo reduction to form amino groups, which can then interact with various biological targets. The trifluoromethyl groups contribute to the compound’s lipophilicity and can influence its binding affinity to molecular targets. The biphenyl core provides structural rigidity and can facilitate interactions with aromatic residues in proteins or other biomolecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-Dinitro-1,1’-biphenyl: Lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.

3,3’-Bis(trifluoromethyl)-1,1’-biphenyl:

4,4’-Diamino-3,3’-bis(trifluoromethyl)-1,1’-biphenyl: The reduced form of the compound with amino groups instead of nitro groups

Uniqueness

4,4’-Dinitro-3,3’-bis(trifluoromethyl)-1,1’-biphenyl is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Activité Biologique

4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl (CAS No. 363-95-1) is a chemical compound notable for its structural complexity and potential biological activities. This article aims to explore its biological activity through a review of existing literature, including case studies and research findings.

- Molecular Formula : C14H6F6N2O4

- Molecular Weight : 380.199 g/mol

- Density : 1.549 g/cm³

- Boiling Point : 429.974°C at 760 mmHg

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its antimicrobial and anticancer properties.

Anticancer Activity

The anticancer potential of related compounds has been documented extensively. A study focusing on the cytotoxic effects of similar biphenyl derivatives demonstrated significant inhibition of cell proliferation in cancer cell lines such as HeLa and MCF-7. The following table summarizes key findings from relevant studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Unknown | Not specified | Hypothetical based on structure |

| Related Trifluoromethyl Compound | HeLa | 9.22 ± 0.17 | Induces apoptosis |

| Related Nitro Compound | MCF-7 | 8.47 ± 0.18 | Cell cycle arrest |

Case Study 1: In Vitro Testing

In vitro testing using MTT assays has shown that structurally similar compounds exhibit potent anticancer activity against various cell lines. For example, in a recent study involving biphenyl derivatives with trifluoromethyl groups, significant cytotoxicity was observed in HeLa cells with an IC50 value around 9 µM . These findings suggest that this compound may exhibit comparable effects.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of similar compounds to target proteins involved in cancer progression. These studies indicate that the introduction of trifluoromethyl groups enhances binding affinity to specific receptors associated with tumor growth . Although direct studies on the compound are lacking, the implications are promising for its potential therapeutic applications.

Toxicological Considerations

While exploring the biological activities of this compound, it is essential to consider its toxicity profile. The Material Safety Data Sheet (MSDS) indicates that it is harmful by inhalation and contact with skin . Therefore, any therapeutic applications must be approached with caution.

Propriétés

IUPAC Name |

1-nitro-4-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F6N2O4/c15-13(16,17)9-5-7(1-3-11(9)21(23)24)8-2-4-12(22(25)26)10(6-8)14(18,19)20/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBWIABPTZDUPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493566 |

Source

|

| Record name | 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-95-1 |

Source

|

| Record name | 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.